- A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles, Tetrahedron, 2012, 68(2), 705-710

Cas no 933-67-5 (7-Methylindole)

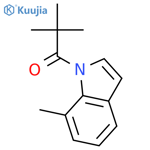

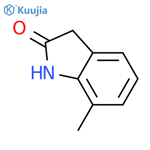

7-Methylindole structure

Nome del prodotto:7-Methylindole

7-Methylindole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Methylindole

- 7-METHYL-1H-INDOLE

- 7-Metylindole

- 7-Me-indole

- 7-METHYINDOLE

- 7-Methyl-indol

- 7-methyl-indole

- 7-Metlylindole

- Indole,7-methyl

- NSC 618

- 7-Methylindol

- 1H-Indole, 7-methyl-

- Indole, 7-methyl-

- 7-methyl indole

- 7Z1E6HIT9S

- KGWPHCDTOLQQEP-UHFFFAOYSA-N

- 7-Methyl-indol;

- PubChem7243

- 7-Methyl-1H-indole #

- KSC487A6J

- Indole, 7-methyl- (8CI)

- BIDD:GT0219

- NSC618

- AMBZ0214

- 1H-Indole, 7-methyl- (9CI)

- BCP26569

- 7-Methyl-1H-indole (ACI)

- Indole, 7-methyl- (7CI, 8CI)

- HY-W007670

- 7-Methyl-1H-indole; NSC 618

- AB2914

- DB-011507

- Indole, 7-methyl-;7-Methyl-1H-indole

- Z1171217428

- M1702

- Q4642877

- SCHEMBL129649

- NS00039551

- M-3944

- AB00504

- BDBM50232879

- MFCD00005684

- CS-W007670

- NSC-618

- AKOS005202960

- SY005774

- F0001-2248

- DTXSID60239374

- 7-Methylindole, 97%

- CG-0508

- 933-67-5

- InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H

- CHEMBL326430

- EINECS 213-270-1

- UNII-7Z1E6HIT9S

- EN300-74873

-

- MDL: MFCD00005684

- Inchi: 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3

- Chiave InChI: KGWPHCDTOLQQEP-UHFFFAOYSA-N

- Sorrisi: C1C=C(C)C2=C(C=CN2)C=1

- BRN: 111088

Proprietà calcolate

- Massa esatta: 131.07300

- Massa monoisotopica: 131.073

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 122

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- XLogP3: 2.6

- Superficie polare topologica: 15.8

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.0202

- Punto di fusione: 80.0 to 84.0 deg-C

- Punto di ebollizione: 266°C(lit.)

- Punto di infiammabilità: 266℃

- Indice di rifrazione: 1.6070 (estimate)

- Coefficiente di ripartizione dell'acqua: Negativo

- PSA: 15.79000

- LogP: 2.47630

- Sensibilità: Light Sensitive

- Solubilità: 水溶性

7-Methylindole Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36-S36/37/39

- CODICI DEL MARCHIO F FLUKA:13

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R21/22; R36

7-Methylindole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Methylindole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-338610-1.0g |

7-methyl-1H-indole |

933-67-5 | 95% | 1.0g |

$24.0 | 2023-02-23 | |

| Enamine | EN300-74873-0.05g |

7-methyl-1H-indole |

933-67-5 | 95% | 0.05g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-338610-0.05g |

7-methyl-1H-indole |

933-67-5 | 95% | 0.05g |

$19.0 | 2023-09-03 | |

| eNovation Chemicals LLC | K10741-250g |

7-Methylindole |

933-67-5 | 97% | 250g |

$420 | 2023-09-03 | |

| Apollo Scientific | OR6655-5g |

7-Methyl-1H-indole |

933-67-5 | 98% | 5g |

£22.00 | 2023-09-01 | |

| eNovation Chemicals LLC | D488459-100g |

7-Methylindole |

933-67-5 | 95% | 100g |

$880 | 2024-06-05 | |

| Life Chemicals | F0001-2248-5g |

7-methyl-1H-indole |

933-67-5 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| Fluorochem | 023374-25g |

7-Methyl-1H-indole |

933-67-5 | 98% | 25g |

£51.00 | 2022-03-01 | |

| TRC | M295230-1g |

7-Methylindole |

933-67-5 | 1g |

$ 75.00 | 2023-09-07 | ||

| TRC | M295230-25g |

7-Methylindole |

933-67-5 | 25g |

$ 224.00 | 2023-09-07 |

7-Methylindole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 40 h, 40 - 45 °C; cooled

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride , Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ; 24 h, 30 °C

Riferimento

- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ; 48 h, 140 °C

Riferimento

- Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand, Organometallics, 2018, 37(4), 584-591

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles, Synlett, 2022, 33(1), 84-87

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ; 36 h, 140 °C; 140 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocycles, Advanced Synthesis & Catalysis, 2019, 361(17), 3958-3964

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ; 24 h, rt → 140 °C

Riferimento

- Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-Heterocycles, ChemCatChem, 2021, 13(16), 3679-3686

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Naphthalene , Sodium Solvents: Tetrahydrofuran ; 2 h, -78 °C

1.2 Reagents: Oxygen ; 20 - 40 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Oxygen ; 20 - 40 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron Transfer, Chemistry - A European Journal, 2018, 24(9), 2065-2069

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: 2306758-00-7 Solvents: Methanol ; 4 - 12 h, rt

Riferimento

- Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes, Chemical Science, 2019, 10(18), 4883-4889

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt

Riferimento

- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol , Tetrahydrofuran ; 12 h, rt

Riferimento

- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Acetic acid , Indium Solvents: Benzene ; 5 h, 80 °C

Riferimento

- Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizations, Heterocycles, 2013, 87(1), 155-162

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

Riferimento

- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 40 h, 40 - 45 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride , Water Solvents: Tetrahydrofuran ; 2 h, 40 °C

Riferimento

- Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compounds, Youji Huaxue, 2020, 40(11), 3881-3888

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine , Ruthenium trichloride Solvents: 1,4-Dioxane , Water

Riferimento

- Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium, Tetrahedron Letters, 2000, 41(11), 1811-1814

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Methanol

Riferimento

- Preparation of alkyl-substituted indoles in the benzene portion. Part 2, Heterocycles, 1989, 29(4), 783-94

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: Trimethylamine oxide , Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… , [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ; 16 h, 80 °C

Riferimento

- Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-Heterocycles, Chemistry - A European Journal, 2021, 27(55), 13725-13729

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 h, 40 - 45 °C; 45 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA, Synlett, 2005, (1), 107-110

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Pinacolborane Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, yttrium(3+) salt (3:1) Solvents: Toluene ; 36 h, 120 °C

Riferimento

- Application of rare earth silicon amide as catalyst in preparing indole or indole derivative, China, , ,

Synthetic Routes 20

7-Methylindole Raw materials

- 7-Methylindolin-2-one

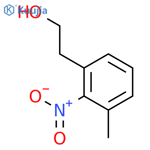

- 2-(3-methyl-2-nitrophenyl)ethan-1-ol

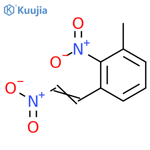

- Benzene, 1-methyl-2-nitro-3-(2-nitroethenyl)-

- 2,6-dimethylphenyl isocyanide

- Triethanolamine

- 7-Methyl-2,3-dihydro-1H-indole

- 7-Methyl-1-tosyl-1H-indole

- 1H-INDOLE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-7-METHYL-

7-Methylindole Preparation Products

7-Methylindole Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:933-67-5)7-Methylindole

Numero d'ordine:2475140

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:07

Prezzo ($):discuss personally

7-Methylindole Letteratura correlata

-

1. Silver-catalyzed TEMPO oxidative homocoupling of indoles for the synthesis of 3,3′-biindolin-2-onesFeng Lin,Yu Chen,Baoshuang Wang,Wenbing Qin,Liangxian Liu RSC Adv. 2015 5 37018

-

2. Silver-catalyzed TEMPO oxidative homocoupling of indoles for the synthesis of 3,3′-biindolin-2-onesFeng Lin,Yu Chen,Baoshuang Wang,Wenbing Qin,Liangxian Liu RSC Adv. 2015 5 37018

-

Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588

-

Lin Wu,Ran Jiang,Jin-Ming Yang,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2013 3 5459

-

Zong-Yi Yu,Jing-Nan Zhao,Fan Yang,Xiao-Fei Tang,Yu-Feng Wu,Cun-Fei Ma,Bo Song,Lei Yun,Qing-Wei Meng RSC Adv. 2020 10 4825

933-67-5 (7-Methylindole) Prodotti correlati

- 612-58-8(3-Methylquinoline)

- 20668-29-5(Quinoline,3,8-dimethyl-)

- 611-32-5(8-Methylquinoline)

- 27323-29-1(1-Methylcarbazole)

- 2436-93-3(Quinoline,6,8-dimethyl-)

- 39258-30-5(Benzo[f]quinoline,2-methyl-)

- 83-34-1(Skatole)

- 357263-42-4(7-Methyl-1H-pyrrolo[3,2-B]pyridine)

- 18028-55-2(1,4-Dimethyl-9H-carbazole)

- 519-23-3(Ellipticine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:933-67-5)7-Methylindole

Purezza:99%/99%

Quantità:100g/500g

Prezzo ($):158.0/787.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:933-67-5)7-Methylindole

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta